molecular formula C9H10ClNO2 B1181857 5-Chloro-2-methoxy-3-methylbenzamide

5-Chloro-2-methoxy-3-methylbenzamide

Cat. No.: B1181857
M. Wt: 199.634
InChI Key: HAKXXXVBNLKWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxy-3-methylbenzamide (CID 110762953) is an organic compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . As a substituted benzamide, it serves as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. The core structure of this compound, a benzamide, is a common pharmacophore found in molecules with diverse biological activities. While specific pharmacological data for this compound is limited, structurally similar compounds highlighted in patents demonstrate the value of the 5-chloro-2-methoxybenzamide scaffold. For instance, such structures are used in the synthesis of more complex molecules like benzene sulfonamides, which have documented synthetic pathways . This suggests that this compound is a valuable intermediate for researchers developing novel compounds, potentially for applications in agrochemical or pharmaceutical discovery. Its specific substitutions—the chloro, methoxy, and methyl groups—provide distinct electronic and steric properties that can be leveraged to modulate the reactivity and physical characteristics of final target molecules. This product is intended for research purposes as a chemical intermediate or reference standard in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material adhering to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.634

IUPAC Name

5-chloro-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H10ClNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)

InChI Key

HAKXXXVBNLKWAU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)Cl)C(=O)N)OC

Origin of Product

United States

Synthetic Strategies for 5 Chloro 2 Methoxy 3 Methylbenzamide and Analogous Structures

Retrosynthetic Analysis of the 5-Chloro-2-methoxy-3-methylbenzamide Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond. This bond can be formed by the reaction of a carboxylic acid derivative and an amine.

This leads to two key precursors:

5-Chloro-2-methoxy-3-methylbenzoic acid (or its activated form)

Ammonia (B1221849) or an ammonia equivalent

The substituted benzoic acid itself can be further broken down. The chloro, methoxy (B1213986), and methyl groups on the benzene (B151609) ring can be introduced through various aromatic substitution reactions. The specific order of these reactions is crucial to ensure the correct regiochemistry. A plausible route starts from a simpler substituted benzene derivative, such as 2-methoxy-3-methylbenzoic acid, which can then be selectively chlorinated. Alternatively, one could start with a molecule already containing the chloro and methyl groups and then introduce the methoxy group. The synthesis of the benzoic acid precursor, 2-methoxy-5-chlorobenzoic acid, has been described through the methylation of methyl 5-chlorosalicylate followed by hydrolysis google.com. Another approach involves the chlorination of 2-methoxybenzoic acid google.com.

Classical and Modern Methodologies for Benzamide (B126) Bond Formation

The formation of the amide bond is a fundamental transformation in organic chemistry. rsc.org Numerous methods, both classical and modern, are available for this purpose.

Classical Methods:

Acyl Chloride Formation: The most common classical method involves converting the carboxylic acid (5-Chloro-2-methoxy-3-methylbenzoic acid) to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). ucl.ac.uk The resulting acyl chloride is then reacted with ammonia to form the benzamide. youtube.com This method is often efficient but can generate acidic byproducts. ucl.ac.uk

Use of Coupling Reagents: Stoichiometric activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU) are widely used to facilitate the direct coupling of a carboxylic acid with an amine. ucl.ac.uk These reagents are effective but contribute to poor atom economy, generating significant waste. ucl.ac.uk

Modern Methodologies:

Catalytic Amidation: To address the environmental concerns of classical methods, catalytic approaches are being developed. Boronic acid catalysts have been shown to promote the direct condensation of carboxylic acids and amines with the removal of water. ucl.ac.uksigmaaldrich.com Ruthenium-based catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form amides. sigmaaldrich.com

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation in non-aqueous environments. rsc.org ATP-dependent enzymes also show promise for this transformation in aqueous media. rsc.org These methods are highly selective and operate under mild conditions, aligning with the principles of green chemistry. rsc.org

A study on the synthesis of N-substituted benzamide derivatives utilized HATU as a coupling reagent to react a substituted benzoic acid with an amine. mdpi.com Another documented synthesis of benzamide involved the direct reaction of benzoic acid and urea (B33335) with a boric acid catalyst. youtube.com

Regioselective Functionalization of the Benzene Ring in this compound Precursors

Achieving the correct substitution pattern on the benzene ring is a critical challenge in the synthesis of this compound. The directing effects of the substituents play a pivotal role in determining the position of incoming electrophiles.

Directing Effects: The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The methyl group (-CH₃) is a weak activating group and also an ortho-, para-director. The chloro group (-Cl) is a deactivating group but is also an ortho-, para-director. The amide group (-CONH₂) is a deactivating group and a meta-director.

Synthetic Strategy: When synthesizing polysubstituted benzenes, it is generally advantageous to introduce activating groups early in the synthetic sequence to facilitate subsequent electrophilic aromatic substitution reactions. fiveable.me The synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a related structure, highlights the strategic application of these principles. patsnap.com

Modern Techniques: Recent advancements have enabled more precise control over regioselectivity. Directed ortho-metalation (DoM) allows for functionalization at the position ortho to a directing metalation group (DMG), such as an amide or carbamate. uni-muenchen.de Palladium-catalyzed cross-coupling reactions and photoredox catalysis have also emerged as powerful tools for regioselective C-H functionalization, including at positions remote from existing functional groups. rsc.orgnih.gov For instance, Co₂(CO)₈ has been used to catalyze the intermolecular cyclotrimerization of alkynes to produce polysubstituted benzene derivatives with high regioselectivity. researchgate.net

A patent describes a process for preparing p-(5-chloro-2-methoxybenzamidoethyl)-benzene sulfonamide which involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate as a key intermediate. google.com

Stereoselective Synthesis of Chiral this compound Derivatives (if applicable to known research)

While this compound itself is not chiral, the synthesis of chiral derivatives is a relevant area of research, particularly in medicinal chemistry. Chiral amides are significant components of many pharmaceuticals. nih.gov

The synthesis of chiral amides can be challenging due to potential racemization. rsc.org Strategies to achieve stereoselectivity include:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed.

Asymmetric Catalysis: Chiral catalysts can be used to create the desired stereocenter with high enantioselectivity. For example, copper-catalyzed reductive relay hydroaminocarbonylation has been developed for the synthesis of optically active γ-chiral amides. nih.gov

Racemization-Free Coupling Reagents: The development of coupling reagents that minimize or eliminate racemization during amide bond formation is an active area of research. rsc.org

Although direct research on the stereoselective synthesis of chiral this compound derivatives is not prominent in the provided search results, the principles of asymmetric synthesis are broadly applicable. nih.govrsc.orgacs.org

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk The synthesis of amides, a very common reaction in the pharmaceutical industry, is a key target for green chemistry improvements due to the large amounts of waste generated by traditional methods. rsc.orgucl.ac.uk

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing reactions where the maximum proportion of starting materials is incorporated into the final product. Catalytic methods are generally superior to stoichiometric methods in this regard. ucl.ac.uk

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes solvent-free reactions where possible. semanticscholar.org A method for synthesizing amides from carboxylic acid and urea using boric acid as a catalyst under solvent-free conditions has been reported. semanticscholar.org

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents that are used in excess. ucl.ac.uksigmaaldrich.com

Biocatalysis: Employing enzymes as catalysts offers high selectivity and mild reaction conditions. rsc.org

The table below summarizes some green methodologies for amide bond formation.

MethodCatalyst/ReagentConditionsAdvantages
Catalytic AmidationBoronic AcidsAzeotropic water removalWaste-free, direct
Dehydrogenative CouplingRuthenium complexes-Direct synthesis from alcohols and amines
BiocatalysisHydrolasesLow water systemsHigh selectivity, mild conditions
Solvent-Free SynthesisBoric AcidDirect heatingNo solvent waste, simple procedure

Scalable Synthesis and Process Optimization for this compound Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production requires careful process optimization to ensure safety, efficiency, and cost-effectiveness.

Key considerations for scalable synthesis include:

Cost and Availability of Starting Materials: Utilizing readily available and inexpensive starting materials is crucial for economic viability.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization, which is often preferred over chromatography at large scales. The growth of benzamide crystals can be influenced by additives, solution flow, and surface roughness. acs.org

Process Safety: Identifying and mitigating potential hazards associated with the process, such as exothermic reactions or the use of toxic reagents.

A patent for a process to prepare a related compound, p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide, details a multi-step synthesis that includes methylation, aminolysis, and chlorosulfonation, with specific reaction conditions and yields provided for each step, indicating consideration for scalability. google.com For instance, the aminolysis of methyl-5-chloro-2-methoxybenzoate with phenethylamine (B48288) was heated at 125°C for 5 hours, yielding the desired amide in high yield (84%). google.com Another study on the synthesis of N-substituted benzamide derivatives reported yields for various analogs, which is a key metric in process optimization. researchgate.net

The following table presents data from a synthetic route to a related benzamide derivative, highlighting scalable parameters. google.com

Structure Activity Relationship Sar Investigations of 5 Chloro 2 Methoxy 3 Methylbenzamide Scaffolds

Systematic Modification of Substituents on the Benzamide (B126) Ring and Their Impact on Biological Interactions

The chlorine atom at the C5 position of the benzamide ring is a crucial feature that significantly influences the molecule's properties. Halogen atoms, particularly chlorine, are prevalent in pharmaceuticals and can engage in favorable interactions within protein binding pockets, including halogen bonding and hydrophobic interactions.

The methoxy (B1213986) group at the C2 (ortho) position relative to the amide linkage plays a pivotal role in dictating the conformation and, consequently, the biological activity of the scaffold. The presence of a 2-methoxy group can induce a specific, often non-planar, conformation of the benzamide moiety due to steric hindrance and potential intramolecular hydrogen bonding with the amide proton. This conformational constraint can pre-organize the molecule into a bioactive conformation, enhancing its affinity for the target protein.

Studies on substituted benzamides have shown that the 2-methoxy group is a common feature in many biologically active compounds, including antipsychotic drugs. nih.gov Its ability to act as a hydrogen bond acceptor is also a key feature in molecular recognition. In research on various benzamide-containing agents, the ortho-methoxy group has been found to be critical for potent activity, and its replacement or removal often leads to a significant loss of potency. nih.gov For example, in a series of N-benzimidazole derived carboxamides, methoxy substitution on the phenyl ring was found to enhance antioxidant and antiproliferative activities. nih.gov

While direct SAR studies on 5-Chloro-2-methoxy-3-methylbenzamide are not extensively available in public literature, the role of the methyl group at the C3 position can be inferred from general principles of medicinal chemistry. The introduction of a methyl group can have several effects:

Steric Influence : The methyl group adds steric bulk to the benzamide ring. This can either be beneficial, by orienting the molecule favorably within a binding pocket and preventing non-productive binding modes, or detrimental, if it causes a steric clash with the receptor surface.

Electronic Effects : As an electron-donating group, the methyl substituent can subtly alter the electron density of the aromatic ring, which may influence interactions with the biological target.

Lipophilicity : The methyl group increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and binding to hydrophobic pockets on a protein.

In studies of other aromatic compounds, the introduction of methyl groups has been shown to significantly alter biological and photophysical properties. chemicalbook.com Without specific data for this scaffold, the precise impact of the 3-methyl group remains speculative, but it is an important site for modification in any lead optimization campaign to probe the steric and electronic requirements of the target's binding site.

Exploration of N-Substituent Diversity and Its Effect on Biological Potency

The substituent attached to the amide nitrogen (N-substituent) is a key vector for modifying the properties of the this compound scaffold. This position is often directed towards the solvent-exposed region or can engage in specific interactions with the target protein, making it a prime location for diversification.

In a relevant study on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, the nature of the substituent on the terminal sulfonamide group (which is part of the larger N-substituent) had a profound impact on anti-proliferative activity against cancer cell lines. researchgate.net This highlights the importance of the N-substituent in mediating biological effects. The introduction of various alkyl, cycloalkyl, and aromatic groups allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters.

For example, increasing the lipophilicity of the N-substituent on the sulfonamide moiety generally led to an increase in potency up to a certain point. The data below from related 5-chloro-2-methoxybenzamide (B2460377) analogs illustrates this trend.

Compound ID (from source)N-Sulfonamide Substituent (R)HCT-116 IC₅₀ (µM)A2780 IC₅₀ (µM)
4f Cyclopropyl (B3062369)1.831.89
4g Cyclobutyl0.961.01
4h Cyclopentyl0.520.55
4i Cyclohexyl0.440.47
4j Phenyl0.170.20
4k 4-Fluorophenyl0.240.25
4l 2-Pyridyl>50>50

Data sourced from Abdelaziz et al. (2015) for the 5-chloro-2-methoxy-N-(4-(N-substituted-sulphamoyl)phenyl)benzamide series. This data is for a scaffold lacking the 3-methyl group but provides the best available insight into the effects of N-substituent diversity. researchgate.net

As shown in the table, potency generally increases with the size and lipophilicity of the cycloalkyl group from cyclopropyl to cyclohexyl. The introduction of an aromatic phenyl group led to the most potent compound in this series, while a polar pyridyl group was detrimental to activity. researchgate.net This demonstrates that the N-substituent plays a critical role in the SAR of this class of compounds.

Isosteric Replacements and Bioisosteric Design in this compound Analogs

Isosteric and bioisosteric replacements are a fundamental strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of a parent molecule. In the this compound scaffold, several functional groups could be considered for such replacements.

Amide Bond Isosteres : The amide bond itself is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). Replacing the amide with bioisosteres like a 1,2,4-triazole (B32235), ester, or thioamide can modulate the molecule's chemical stability, hydrogen bonding capacity, and conformational profile. nih.govnih.gov For example, a 1,2,4-triazole can mimic the hydrogen bonding pattern of an amide while offering different metabolic stability. nih.gov

Ring System Bioisosteres : The benzamide ring can be replaced by other aromatic or heteroaromatic systems. For example, replacing the benzene (B151609) ring with a pyridine (B92270) ring would introduce a nitrogen atom, altering the electronic distribution and providing a potential new hydrogen bond acceptor site.

Substituent Isosteres :

The 5-chloro group could be replaced by other halogens (e.g., bromo) or a trifluoromethyl (CF₃) group to modulate electronics and lipophilicity. A methyl group can also be a classical isostere for a chlorine atom.

The 2-methoxy group could be replaced with other alkoxy groups of varying sizes to probe steric limits, or with a hydroxyl group to introduce a hydrogen bond donor.

The 3-methyl group could be substituted with other small alkyl groups or a halogen like chlorine to explore steric and electronic effects.

These replacements, guided by bioisosteric principles, are essential for exploring the chemical space around the core scaffold to optimize its biological activity.

Conformational Analysis and its Correlation with SAR in this compound Derivatives

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. For substituted benzamides, the rotational barrier around the aryl-carbonyl bond and the amide bond dictates the spatial arrangement of the substituents.

The 2-methoxy group in the this compound scaffold is expected to have a significant impact on the molecule's preferred conformation. It can sterically interact with the amide carbonyl group, forcing it out of the plane of the benzene ring. This torsional angle is a critical parameter in the SAR of many benzamide-based drugs. This "locked" conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activities. ijpsonline.com While specific QSAR studies focusing exclusively on the this compound scaffold are not extensively documented in publicly available literature, the principles and applications of QSAR have been widely applied to structurally related benzamide and benzimidazole (B57391) derivatives. These studies provide a valuable framework for predicting the potential biological activities and guiding the rational design of novel analogs within the this compound series.

QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities, such as inhibitory concentrations (IC₅₀) or binding affinities. unair.ac.id These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. The resulting mathematical equations, if statistically robust, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the reliance on extensive screening. jppres.com

Research Findings from Related Benzamide Series

QSAR studies on various benzamide derivatives have successfully identified key structural features that influence their biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. unair.ac.idresearchgate.netnih.gov These findings offer valuable insights that could be extrapolated to the this compound series.

Anticancer Activity:

A study on benzylidene hydrazine (B178648) benzamide derivatives with anticancer activity against the human lung cancer cell line A549 resulted in a QSAR model with good predictive ability. unair.ac.idjppres.com The best-derived equation highlighted the importance of descriptors such as the logarithm of the solubility (Log S), a reranking score, and the molar refractivity (MR). unair.ac.idjppres.com

The equation is as follows: pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) unair.ac.idjppres.com

The statistical parameters for this model were n = 11, r = 0.921, r² = 0.849, and F = 13.096, indicating a statistically significant correlation. unair.ac.idjppres.com This model suggests that aqueous solubility and molecular volume are important factors for the anticancer activity of this particular series of benzamides.

Another 3D-QSAR study on substituted benzamides as procaspase-3 activators for anticancer activity revealed the importance of steric and electronic properties. scispace.com The contour maps generated from Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) indicated that bulky aromatic rings and small electron-withdrawing groups, such as chloro or fluoro substituents, were favorable for activity. scispace.com

QSAR Model for Anticancer Activity of Benzylidene Hydrazine Benzamide Derivatives unair.ac.idjppres.com
DescriptorCoefficientStandard DeviationInterpretation
Log S (Solubility)0.7380.217Positive correlation; higher solubility is associated with higher activity.
Rerank Score-0.0310.007Negative correlation; a lower rerank score is favorable.
MR (Molar Refractivity)0.0170.016Slight positive correlation; molecular volume may play a role.

Anti-inflammatory Activity:

QSAR studies have also been applied to benzamide derivatives with anti-inflammatory properties. For a series of N-(4,6-dimethyl-2-pyridinyl)benzamides, a 3D-QSAR study using the CoMFA technique was conducted. ijpsonline.com This analysis helps to visualize the steric and electrostatic fields around the molecules and identify regions where modifications could enhance activity. While the specific equation is not provided, the study emphasizes the utility of 3D-QSAR in designing non-acidic anti-inflammatory drugs with potentially reduced gastrointestinal side effects. ijpsonline.com Research on benzimidazole derivatives, which share structural similarities with benzamides, has shown that substitutions at various positions on the core structure significantly impact anti-inflammatory activity. mdpi.com

Antimicrobial Activity:

In a study of substituted benzamides, QSAR models were developed to understand their antibacterial and antifungal activities. nih.gov The results indicated that topological descriptors, such as the molecular connectivity indices (²χv and ²χ) and Kier's shape index (κα1), could effectively model the antimicrobial activity. nih.gov The low residual activity and high cross-validated r² values suggested good predictive ability for these models. nih.gov

Key Descriptors in Antimicrobial QSAR of Substituted Benzamides nih.gov
Descriptor TypeSpecific DescriptorSignificance
TopologicalMolecular Connectivity Index (²χv)Correlates with the degree of branching and complexity of the molecule.
TopologicalMolecular Connectivity Index (²χ)Relates to the topology of the molecule.
TopologicalKier's Shape Index (κα1)Describes the shape of the molecule.

The application of these QSAR principles to the this compound series would involve synthesizing a library of analogs with systematic variations at different positions of the molecule. For instance, modifying the substituents on the benzamide nitrogen or altering the substitution pattern on the phenyl ring would generate a dataset for QSAR analysis. The biological activity of these compounds would then be determined against a specific target, and the resulting data would be used to build a predictive QSAR model. Such a model would be instrumental in elucidating the specific structural requirements for a desired biological activity and in designing more potent and selective compounds based on the this compound scaffold.

Mechanistic Elucidations of 5 Chloro 2 Methoxy 3 Methylbenzamide Biological Interactions

Biochemical Pathway Modulation by 5-Chloro-2-methoxy-3-methylbenzamide

Detailed studies specifically investigating the modulation of biochemical pathways by this compound have not been identified in the current body of scientific literature. While research exists on derivatives, such as certain 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide compounds which have been shown to induce apoptosis and cause G2/M cell cycle arrest in cancer cell lines, this data is not directly applicable to the subject compound researchgate.net. Therefore, the specific pathways affected by this compound remain uncharacterized.

Ligand-Target Binding Kinetics and Thermodynamics of this compound

There is no available data from studies on the ligand-target binding kinetics or thermodynamics for this compound. The association and dissociation rate constants (k_on and k_off), as well as thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of binding, have not been reported. General principles of ligand-receptor binding kinetics and thermodynamics are well-established, but specific experimental values for this compound are absent from the literature researchgate.netnih.govresearchgate.net.

Enzyme Inhibition and Activation Profiles by this compound

Specific enzyme inhibition or activation profiles for this compound are not documented in published research. Consequently, key metrics such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against any specific enzyme are unknown. Studies on related but structurally distinct compounds, like 5-methoxy-2-mercaptobenzimidazole which shows inhibitory activity against tyrosinase, cannot be extrapolated to this compound nih.gov.

Cellular Signaling Cascade Perturbations by this compound in Preclinical Models

No preclinical studies detailing the perturbations of cellular signaling cascades by this compound were found. Research into how this specific compound might affect signaling pathways, such as kinase cascades or second messenger systems, in cellular or animal models has not been published.

Investigation of Protein-Protein Interactions Modulated by this compound

There is no scientific literature available that investigates the modulation of protein-protein interactions (PPIs) by this compound. The ability of small molecules to act as either inhibitors or stabilizers of PPIs is a significant area of research nih.govajwilsonresearch.comnih.gov. However, the potential for this compound to influence such interactions has not been explored.

Pharmacological Target Identification and Characterization Through 5 Chloro 2 Methoxy 3 Methylbenzamide Probes

Affinity-Based Proteomics for Deconvolution of 5-Chloro-2-methoxy-3-methylbenzamide Targets

Affinity-based proteomics is a powerful and widely used method to isolate and identify the specific protein binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.govnih.gov This approach relies on the principle of using the small molecule as a "bait" to "fish out" its interacting proteins.

To apply this technique to this compound, the compound would first be chemically modified to create an affinity probe. This involves attaching a linker arm to a position on the molecule that is not critical for its biological activity, and then conjugating this linker to a solid support, such as agarose (B213101) or magnetic beads. nih.gov It is also common to incorporate a photoreactive group to enable covalent cross-linking to the target protein upon UV irradiation, which is particularly useful for capturing transient or weak interactions. nih.gov

The general workflow for an affinity-based proteomics experiment with a hypothetical this compound probe would be as follows:

Probe Synthesis: A synthetic route would be developed to attach a linker and a tag (e.g., biotin) to this compound.

Incubation: The immobilized probe would be incubated with a cell or tissue lysate, allowing the probe to bind to its protein targets.

Affinity Purification: The beads, along with the bound proteins, would be washed to remove non-specific binders. The specific target proteins would then be eluted.

Protein Identification: The eluted proteins are typically separated by gel electrophoresis and identified using mass spectrometry. youtube.com

The data generated from such an experiment would provide a list of potential protein targets for this compound. The relative abundance of the identified proteins can suggest the primary targets.

Table 1: Hypothetical Data from an Affinity-Based Proteomics Study of this compound

Protein IDProtein NameSpectral CountsFold Enrichment (vs. Control)
P12345Example Protein A15050
Q67890Example Protein B8025
R11223Example Protein C3010

This table is illustrative and does not represent actual experimental data.

Genetic Screens and Knockout Studies for Target Validation of this compound

Once potential targets are identified through methods like affinity-based proteomics, it is crucial to validate that these targets are indeed responsible for the observed biological effects of the compound. Genetic screens and knockout studies are powerful tools for this purpose. singerinstruments.comsemanticscholar.orgnih.gov

Chemical-genetic screening involves systematically testing the effect of the small molecule on a collection of genetically modified cell lines, such as a library of knockout or knockdown mutants. pharmafeatures.comnih.gov For instance, if knocking out a specific gene confers resistance or hypersensitivity to this compound, it provides strong evidence that the protein encoded by that gene is a key component of the compound's mechanism of action. pharmafeatures.comacs.org

Modern CRISPR-based technologies have revolutionized genetic screening, allowing for precise and efficient gene editing to create knockout cell pools or libraries for large-scale screening. nih.gov

A typical workflow for target validation of this compound using a genetic approach would involve:

Hypothesis Generation: Based on proteomics data, a list of candidate target genes is established.

Generation of Mutant Cell Lines: Using techniques like CRISPR/Cas9, cell lines with knockouts or knockdowns of the candidate genes are created.

Phenotypic Assay: These mutant cell lines are then treated with this compound, and a relevant phenotypic endpoint is measured (e.g., cell viability, reporter gene expression).

Data Analysis: The response of the mutant cells is compared to that of wild-type cells. A significant change in response in a particular mutant line points to the corresponding gene product as a likely target. acs.org

Table 2: Illustrative Results from a CRISPR-based Screen for this compound Target Validation

Gene KnockoutCell Viability (% of Control)Interpretation
Wild-Type50%Baseline effect of the compound
Gene X95%Resistance, suggesting Gene X product is a target
Gene Y10%Hypersensitivity, suggesting a synthetic lethal interaction
Gene Z52%No significant change

This table is illustrative and does not represent actual experimental data.

Structural Biology Approaches (e.g., Co-crystallography, NMR) of this compound-Target Complexes

To gain the most detailed understanding of how this compound interacts with its validated target, structural biology techniques are employed. These methods can reveal the precise binding site and the molecular interactions at an atomic level.

Co-crystallography involves crystallizing the target protein in a complex with this compound and then determining the three-dimensional structure using X-ray diffraction. A successful co-crystal structure provides a static snapshot of the binding pose, showing which amino acid residues of the protein are in close contact with the compound and the nature of the chemical bonds involved (e.g., hydrogen bonds, hydrophobic interactions). This information is invaluable for structure-based drug design and for optimizing the potency and selectivity of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that can be used to study protein-ligand interactions in solution, which is closer to the physiological state. nih.gov Techniques like Chemical Shift Perturbation (CSP) can identify the binding site on the protein by monitoring changes in the NMR signals of the protein's amino acids upon addition of this compound. Saturation Transfer Difference (STD) NMR can identify which parts of the small molecule are in close contact with the protein.

The insights gained from these structural studies would confirm the direct binding of this compound to the target protein and provide a detailed map of the binding interface, guiding further medicinal chemistry efforts.

Preclinical Pharmacological Data for this compound Not Publicly Available

Following a comprehensive search of scientific literature and patent databases, no specific preclinical in vitro or in vivo pharmacological data for the chemical compound This compound could be identified. Investigations into this specific molecule did not yield any publicly accessible research detailing its activity in reporter gene assays, its inclusion or outcomes in high-throughput screening campaigns, or its effects in ex vivo tissue studies.

Similarly, there is a lack of available information regarding the in vivo pharmacodynamics of this compound in animal models. Consequently, no data on potential biomarker modulation or efficacy in preclinical disease models for this particular compound has been published in the sources accessed.

While searches returned information for structurally related benzamide (B126) derivatives, these findings are not directly applicable to this compound. The precise pharmacological profile of a compound is unique and cannot be extrapolated from related structures.

Therefore, the requested article on the preclinical pharmacological profiling of this compound, structured around the provided outline, cannot be generated due to the absence of specific scientific data in the public domain.

Preclinical in Vitro and in Vivo Pharmacological Profiling of 5 Chloro 2 Methoxy 3 Methylbenzamide

In Vitro and In Vivo ADME (Absorption, Distribution, Metabolism, Excretion) Studies of 5-Chloro-2-methoxy-3-methylbenzamide in Preclinical Species

Comprehensive in vitro and in vivo studies detailing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species are not extensively available in the public domain. Such studies are crucial in the early stages of drug discovery to evaluate the pharmacokinetic properties of a compound and predict its behavior in humans. Typically, this profiling involves a suite of assays to determine how the body processes the chemical entity. While the synthesis of related compounds has been described in patent literature for potential therapeutic applications, specific experimental data on the ADME characteristics of this compound remains largely unpublished. google.com

Metabolic Stability and Metabolite Identification of this compound

The metabolic stability of a compound provides insight into its susceptibility to biotransformation by drug-metabolizing enzymes, which in turn influences its half-life and clearance in the body. These assessments are often conducted using in vitro systems such as liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog) and humans. Subsequent metabolite identification studies aim to characterize the chemical structures of the products formed during metabolism.

Currently, there is no publicly available data from in vitro or in vivo studies that specifically characterizes the metabolic stability or identifies the metabolites of this compound.

Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
DogData not availableData not available

Table 2: Identified Metabolites of this compound in Preclinical Species

Metabolite IDProposed BiotransformationSpecies Detected In
-Data not availableData not available

Plasma Protein Binding Characteristics of this compound

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and interact with its target.

Specific experimental data on the plasma protein binding characteristics of this compound is not available in published literature.

Table 3: Plasma Protein Binding of this compound in Preclinical Species and Human Plasma

SpeciesUnbound Fraction (fu)
HumanData not available
RatData not available
MouseData not available
DogData not available

Tissue Distribution Profiles of this compound in Preclinical Models

Tissue distribution studies are performed to understand how a compound distributes throughout the various tissues and organs of the body after administration. This information is vital for identifying potential target tissues for efficacy as well as organs that may be susceptible to toxicity. These studies are typically conducted in preclinical animal models, such as rats or mice.

There are no available reports detailing the tissue distribution profiles of this compound in any preclinical models.

Table 4: Tissue Distribution of this compound in a Preclinical Model (e.g., Rat) Following Administration

TissueConcentration (e.g., ng/g) or Tissue-to-Plasma Ratio
BrainData not available
HeartData not available
LungsData not available
LiverData not available
KidneysData not available
SpleenData not available

Computational Chemistry and Molecular Modeling Studies of 5 Chloro 2 Methoxy 3 Methylbenzamide

Molecular Docking and Ligand-Protein Interaction Predictions for 5-Chloro-2-methoxy-3-methylbenzamide

No specific molecular docking studies or predictions of ligand-protein interactions for this compound have been identified in the searched scientific literature. Such studies would require the selection of a specific biological target (e.g., an enzyme or receptor) and the use of computational software to model the binding affinity and interaction patterns, data which is currently unavailable.

Quantum Chemical Calculations on Conformations and Electronic Properties of this compound

There are no published quantum chemical calculations detailing the conformational analysis or electronic properties (such as HOMO-LUMO energy gaps, electrostatic potential maps, or dipole moments) specifically for this compound.

Molecular Dynamics Simulations of this compound in Complex with Biological Targets

No records of molecular dynamics simulations involving this compound complexed with any biological targets were found. These simulations are crucial for understanding the dynamic stability and behavior of a ligand within a protein's active site over time.

Pharmacophore Modeling and Virtual Screening for Novel this compound Analogs

Information regarding pharmacophore modeling based on this compound or its use as a template for virtual screening to identify novel analogs is not available in the public domain.

ADME/Tox Prediction Using Computational Methods (excluding clinical toxicity data)

While general computational tools exist for the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, no specific studies or validated prediction reports for this compound could be located. A detailed analysis would require dedicated computational screening, the results of which have not been published.

Derivatization and Bioconjugation Strategies for 5 Chloro 2 Methoxy 3 Methylbenzamide in Research Applications

Synthesis of Prodrugs and Targeted Delivery Systems for Research Purposes

The development of prodrugs and targeted delivery systems aims to enhance the therapeutic potential of a compound by controlling its release and delivery to a specific site in the body, such as an organ or particular cell type. nih.govresearchgate.net This approach can improve efficacy and is a key strategy in modern pharmaceutical research. nih.gov Research into related benzamide (B126) structures provides a blueprint for creating derivatives of 5-Chloro-2-methoxy-3-methylbenzamide that could function as prodrugs or components of targeted systems.

A common strategy involves modifying the core structure to alter its physicochemical properties. For instance, research on the related compound 5-Chloro-2-methoxybenzoic acid has shown its successful conversion into a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. semanticscholar.orgresearchgate.net This synthetic route involves a multi-step process that could be adapted for this compound. The general scheme involves activating the carboxylic acid precursor, coupling it with a desired amine, and subsequent functionalization to yield the final derivatives. semanticscholar.org

The synthesis of these derivatives often proceeds with high yields, as demonstrated in the table below, which outlines the synthesis of various sulphamoylphenyl benzamide derivatives from a common intermediate. semanticscholar.org

Derivative IDAmine ReagentYield (%)Melting Point (°C)
4jFluorobenzylamineNot SpecifiedNot Specified
4lN-phenylpiperazine62%172-174
4mIsopropylamine93%185-187
4nPropylamine92%182-184
4tN-methylpiperazine52%170-172

These derivatization strategies can be incorporated into more complex targeted delivery systems, such as polymer-lipid hybrid nanoparticles (PLHNPs). mdpi.com In such a system, a derivative of this compound could be encapsulated within the nanoparticle core. The surface of the nanoparticle can be functionalized with targeting ligands like peptides or antibodies that recognize specific cell surface receptors, a strategy known as active targeting. mdpi.comnih.gov This approach concentrates the compound at the site of interest, a fundamental goal of targeted drug delivery. nih.gov

Bioconjugation of this compound to Reporter Molecules or Affinity Tags

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. In the context of this compound, this involves attaching it to reporter molecules (e.g., fluorescent dyes) or affinity tags (e.g., biotin) to create tools for biological assays. The choice of conjugation chemistry depends on the available functional groups on the benzamide and the tag.

While direct examples of bioconjugation with this compound are not prevalent in the literature, strategies applied to similar small molecules can be considered. A versatile method is "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. To utilize this, the benzamide structure would first need to be functionalized with either an azide (B81097) or an alkyne group. This could potentially be achieved through modification of the aromatic ring or by derivatizing the amide nitrogen, similar to syntheses that create hydrazide derivatives from related benzamides. lew.roresearchgate.net

Once functionalized, the modified this compound can be "clicked" onto a reporter molecule that has the complementary functional group. For example, an azide-modified BODIPY-FL dye has been successfully used to label various peptides for imaging purposes. nih.gov This same clickable dye could be conjugated to an alkyne-functionalized this compound.

Potential Bioconjugation Strategies:

Aromatic Ring Functionalization: Introducing a reactive group, such as an amino or carboxyl group, onto the phenyl ring of the benzamide would provide a handle for standard bioconjugation reactions (e.g., EDC/NHS chemistry).

Amide Modification: Synthesis of an analogue with a linker attached to the amide nitrogen could provide a site for conjugation that is distal from the core pharmacophore.

Affinity Tagging: Conjugation to biotin (B1667282) would allow for the detection, purification, and isolation of potential binding partners of the compound using streptavidin-based affinity chromatography.

Development of Labeled this compound Probes for In Vitro and In Vivo Imaging

Labeled probes are indispensable tools in molecular imaging, a field that visualizes biological processes at the molecular and cellular levels. nih.gov Developing a labeled version of this compound would enable researchers to track its location, concentration, and interactions within cells or whole organisms. nih.gov This requires conjugating the compound to an imaging agent, such as a fluorophore for optical imaging or a radionuclide for Positron Emission Tomography (PET). nih.gov

The development of bimodal or multimodal probes, which combine two or more imaging modalities (e.g., fluorescence and PET), is a particularly powerful strategy. nih.gov A hypothetical imaging probe based on this compound could be designed using a modular approach. For instance, a derivative of the compound could be linked to a core structure that is both fluorescent and capable of being radiolabeled. Research has demonstrated the synthesis of a clickable ¹⁸F-labeled fluorescent dye (¹⁸F-BODIPY-azide) that can be attached to target molecules for bimodal imaging. nih.gov By creating an alkyne-modified version of this compound, it could be conjugated to this bimodal tag, yielding a probe for both cellular-level fluorescence microscopy and whole-body PET imaging.

Another advanced approach is the creation of fluorescent probe libraries. rsc.org Researchers can synthesize a large number of derivatives of a core fluorophore with different substrate moieties attached. rsc.org A similar library could be developed where derivatives of this compound are conjugated to a quenched fluorophore. If the compound binds to a target enzyme that cleaves the linker, a fluorescent signal is produced, enabling high-throughput screening for target engagement.

Probe TypeImaging ModalityLabel / TagPotential Research Application
Fluorescent ProbeFluorescence Microscopy, Flow CytometryBODIPY, Fluorescein, RhodamineStudying subcellular localization and target binding in vitro.
PET ProbePositron Emission Tomography (PET)¹⁸F, ¹¹C, ⁶⁸GaQuantifying compound distribution and target occupancy in vivo.
Bimodal ProbeFluorescence & PET¹⁸F-BODIPYCorrelating cellular-level interactions with whole-body biodistribution. nih.gov
Affinity ProbeWestern Blot, Pull-down AssaysBiotinIdentifying and isolating protein binding partners.

The successful development of such probes relies on robust chemical synthesis and purification methods, alongside thorough validation in relevant biological models to ensure that the attached label does not interfere with the compound's intrinsic activity. nih.gov

Advanced Analytical Methodologies for Research Scale Characterization and Quantification of 5 Chloro 2 Methoxy 3 Methylbenzamide

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of the molecular skeleton, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of a molecule in solution. For 5-Chloro-2-methoxy-3-methylbenzamide, both ¹H and ¹³C NMR would be required.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from similar compounds like 2-methylbenzamide (B88809) and other substituted benzamides, a predicted ¹H NMR spectrum would exhibit distinct signals. rsc.org The two aromatic protons would appear as doublets in the aromatic region (typically δ 7.0-8.0 ppm). The methoxy (B1213986) (-OCH₃) protons would be a sharp singlet around δ 3.8-4.1 ppm, and the aromatic methyl (-CH₃) protons would also be a singlet, but further upfield, around δ 2.3 ppm. rsc.org The two amide (-CONH₂) protons would likely appear as two broad singlets, whose chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. For the target compound, ten distinct signals would be expected. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing around δ 165-170 ppm. rsc.org The aromatic carbons would generate six signals in the δ 110-160 ppm range, with carbons attached to the electronegative oxygen and chlorine atoms appearing at the lower field end of this range. The methoxy carbon signal would be expected around δ 56-65 ppm, and the methyl carbon would be the most shielded, appearing at approximately δ 15-20 ppm. rsc.org

Predicted ¹H NMR Data for this compound

<

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H~7.5d
Aromatic-H~7.2d
Amide-NH₂~6.0 - 7.5 (broad)s
Methoxy-OCH₃~3.9s
Methyl-CH₃~2.3s
Predicted data based on analysis of structurally similar compounds. rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure. Using electrospray ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺.

Given the molecular formula C₉H₁₀ClNO₂, the monoisotopic mass is approximately 199.04 Da. The mass spectrum would show a characteristic isotopic pattern for the [M+H]⁺ ion due to the presence of chlorine: a peak at m/z 200.05 and another peak at m/z 202.05 with a relative intensity ratio of approximately 3:1 (corresponding to the ³⁵Cl and ³⁷Cl isotopes). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. rsc.org For instance, a related compound, 2-butyl-N-methoxy-6-methylbenzamide (C₁₃H₁₉NO₂), shows a calculated [M+H]⁺ of 222.1494, with the found value being 222.1495. pharmainfo.in

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Data from related benzamides like 2-chlorobenzamide (B146235) and m-toluamide can be used for comparison. nist.govchemicalbook.com

Predicted IR Absorption Bands for this compound

<

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H (Amide)Stretching3400 - 3100 (two bands)
C-H (Aromatic)Stretching3100 - 3000
C-H (Alkyl)Stretching3000 - 2850
C=O (Amide I)Stretching1680 - 1650
N-H (Amide II)Bending1650 - 1600
C=C (Aromatic)Stretching1600 - 1450
C-O (Aryl Ether)Asymmetric Stretching1275 - 1200
C-ClStretching800 - 600
Predicted data based on characteristic IR frequencies for functional groups found in similar molecules. nist.govchemicalbook.com

Chromatographic Methods for Purity Assessment and Quantification in Research Samples (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for the purity assessment of non-volatile organic compounds like substituted benzamides. A typical method would involve a C18 stationary phase column. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnist.gov

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with a range of polarities. researchgate.net Detection is typically achieved using a UV detector, set at a wavelength where the aromatic system of the benzamide (B126) shows strong absorbance (e.g., 254 nm). Method validation according to established guidelines would be performed to determine linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). bldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more definitive peak identification and enhanced sensitivity, HPLC can be coupled with a mass spectrometer. LC-MS combines the separation power of HPLC with the detection specificity of MS. This technique is particularly useful for analyzing complex mixtures and for quantifying the analyte at very low concentrations. In research settings, LC-MS is used to confirm the identity of the main peak in an HPLC chromatogram and to identify impurities, even those present at trace levels. lew.roresearchgate.net For instance, in the analysis of related benzamide derivatives, LC-MS was used to confirm the molecular weight of the synthesized products. researchgate.net

Example HPLC Method Parameters for Benzamide Analysis

<

Parameter Typical Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Mode Gradient Elution
Parameters are based on typical methods developed for related aromatic amides. researchgate.net

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.

While no crystal structure for this compound itself has been reported, studies on the co-crystals of the closely related 5-chloro-2-methoxybenzoate with various metal ions (Mn(II), Co(II), Ni(II), and Zn(II)) have been published. researchgate.netunesp.br These studies demonstrate how X-ray crystallography can elucidate the coordination spheres of the metal ions and the different binding modes (monodentate, bidentate) of the carboxylate ligand. researchgate.netunesp.br Such analyses provide fundamental insights into the solid-state behavior and intermolecular forces of these types of molecules.

Advanced Hyphenated Techniques for Comprehensive Analysis of this compound and its Metabolites

Hyphenated techniques, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), are the gold standard for the comprehensive analysis of a compound and its metabolites in biological samples.

Should this compound be investigated for biological activity, understanding its metabolic fate would be crucial. Metabolism typically involves enzymatic modifications in the body to increase water solubility and facilitate excretion. For a benzamide derivative, common metabolic pathways include:

Hydroxylation of the aromatic ring.

O-demethylation of the methoxy group to a phenol.

N-dealkylation or hydrolysis of the amide group.

LC-MS/MS is the premier technique for such studies. It allows for the separation of the parent compound from its various metabolites, which are often present at much lower concentrations. The first mass spectrometer (MS1) can be set to select the predicted ion of a potential metabolite, which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, providing a structural fingerprint that can be used to identify the metabolite. This approach offers exceptional selectivity and sensitivity for detecting and quantifying metabolites in complex biological matrices like plasma or urine. nih.govnih.gov The development of a robust LC-MS/MS method would be a critical step in any preclinical investigation of this compound.

Table of Mentioned Compounds

Future Research Directions and Unexplored Avenues for 5 Chloro 2 Methoxy 3 Methylbenzamide

Emerging Biological Targets and Pathways for 5-Chloro-2-methoxy-3-methylbenzamide

While direct studies on the biological targets of this compound are limited, research on structurally similar benzamide (B126) derivatives provides critical insights into its potential mechanisms of action and therapeutic applications. The primary area of investigation for related compounds has been in oncology, with several key targets identified.

One of the most promising areas of research for benzamide derivatives is the inhibition of histone deacetylases (HDACs) . nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. nih.gov Benzamide-containing compounds, such as Entinostat (MS-275), have shown potent HDAC inhibitory activity, particularly against class I HDACs. nih.govresearchgate.net The benzamide moiety is known to chelate with the zinc ion in the active site of HDACs, leading to their inhibition. nih.gov Future research should explore the potential of this compound and its analogs as selective HDAC inhibitors.

Another significant target for anticancer benzamides is tubulin . acs.org Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption is a validated strategy in cancer chemotherapy. Certain benzamide derivatives have been found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and apoptosis in cancer cells. acs.org A recent study identified a potent and orally active tubulin inhibitor from a series of benzamide derivatives, highlighting the potential of this scaffold in developing next-generation microtubule-targeting agents. acs.org

Furthermore, some benzamide derivatives have been shown to overcome multidrug resistance (MDR) in cancer cells by inhibiting transporters like ABCG2 . nih.gov The novel benzamide derivative, VKNG-2, was found to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines by inhibiting this transporter. nih.gov Given the structural similarities, investigating the potential of this compound to modulate MDR is a compelling avenue for future studies.

Other potential, yet less explored, targets for this class of compounds could include enzymes involved in metabolic pathways that are crucial for cancer cell survival or signaling pathways that drive tumor progression. The structural features of this compound, including the chloro, methoxy (B1213986), and methyl substitutions, offer unique opportunities for selective interactions with various biological targets.

Development of Novel Synthetic Methodologies for Accessing Diverse this compound Libraries

The exploration of the full therapeutic potential of this compound hinges on the ability to generate a diverse library of its derivatives. This necessitates the development of novel and efficient synthetic methodologies.

Traditional methods for the synthesis of N-substituted benzamides often involve the coupling of a carboxylic acid with an amine. researchgate.net A common route to prepare the core structure involves the methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate, which is then subjected to aminolysis with a suitable amine. researchgate.net

Future synthetic strategies should focus on modular and combinatorial approaches to rapidly generate a wide array of analogs. nih.gov This would allow for a systematic exploration of the structure-activity relationship (SAR) by varying the substituents on the benzamide nitrogen and the aromatic ring. For instance, a modular combinatorial chemistry approach was successfully used to develop a novel class of KDAC inhibitors containing the aminophenyl-benzamide headgroup. nih.govnih.gov

Modern synthetic techniques such as flow chemistry could also be employed to streamline the synthesis of this compound derivatives, offering advantages in terms of reaction time, scalability, and safety.

The table below outlines a general synthetic scheme for N-substituted benzamide derivatives, which can be adapted for the synthesis of a this compound library.

Step Reaction Reagents and Conditions Purpose Reference
1Esterification & Methylation5-chlorosalicylic acid, methanol, dimethyl sulfate, baseFormation of methyl 5-chloro-2-methoxybenzoate researchgate.net
2AminolysisMethyl 5-chloro-2-methoxybenzoate, various primary or secondary aminesIntroduction of diverse substituents on the amide nitrogen researchgate.net
3Further derivatizationModification of substituents on the amine or the benzoyl ringFine-tuning of physicochemical and biological properties researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline offers a powerful set of tools to accelerate the research and development of compounds like this compound. These computational approaches can be applied at various stages, from target identification to lead optimization.

In silico screening and virtual screening can be employed to predict the biological activity of a large library of virtual this compound derivatives against various biological targets. researchgate.netacs.org This can help prioritize the synthesis of compounds with the highest probability of being active, thereby saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of benzamide derivatives with their biological activity. acs.orgnih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electronic requirements for optimal activity. acs.org

Molecular docking and molecular dynamics (MD) simulations are invaluable tools for understanding the binding interactions between this compound derivatives and their biological targets at the atomic level. researchgate.netacs.org These simulations can help elucidate the mechanism of action and guide the rational design of more potent and selective inhibitors.

The table below summarizes the potential applications of AI and ML in the research of this compound.

AI/ML Application Description Potential Impact on Research Reference
Virtual ScreeningComputational screening of large compound libraries against biological targets.Rapid identification of potential lead compounds. researchgate.net
3D-QSARDevelopment of predictive models based on the 3D structure of molecules.Guidance for rational drug design and optimization. acs.org
Molecular DockingPrediction of the binding mode of a ligand to a protein.Elucidation of the mechanism of action. researchgate.netacs.org
Molecular DynamicsSimulation of the dynamic behavior of a ligand-protein complex over time.Assessment of binding stability and conformational changes. acs.org

Integration of this compound Research with Systems Biology Approaches

Systems biology offers a holistic approach to understanding the complex biological networks that are perturbed by disease and drug treatment. nih.govnih.govdrugtargetreview.com Integrating the research of this compound with systems biology can provide a deeper understanding of its on-target and off-target effects, predict potential mechanisms of resistance, and identify biomarkers for patient stratification.

By analyzing the impact of this compound on global gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can construct comprehensive models of its cellular effects. drugtargetreview.com This can help to identify not only the primary target but also the downstream signaling pathways and cellular processes that are modulated by the compound.

A systems biology approach can also aid in the rational design of combination therapies. frontiersin.org By understanding the network-level effects of this compound, it may be possible to identify other drugs that act synergistically with it to achieve a greater therapeutic effect.

Furthermore, integrating data from preclinical models and clinical samples can help to build predictive models of drug response, enabling a more personalized approach to treatment. frontiersin.org

Comparative Analysis of this compound with Other Promising Benzamide Scaffolds in Preclinical Development

To understand the potential of this compound, it is crucial to compare its preclinical profile with that of other promising benzamide scaffolds that are currently in development, particularly those with anticancer activity.

Several benzamide derivatives have advanced into clinical trials as anticancer agents, with Entinostat (HDAC inhibitor) and Mocetinostat (HDAC inhibitor) being notable examples. nih.gov A comparative analysis should focus on key preclinical parameters such as potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

The table below provides a hypothetical comparative framework for evaluating this compound against other preclinical benzamide scaffolds.

Compound/Scaffold Primary Target(s) Reported Potency (e.g., IC50) Key Preclinical Findings Reference
This compound Derivative To be determinedTo be determinedTo be determined-
Entinostat (MS-275)Class I HDACsSub-micromolar range for HDAC1/3Potent anti-tumor activity in various cancer models. nih.govresearchgate.net
Mocetinostat (MGCD0103)Class I and IV HDACsNanomolar range for HDAC1/2/3Demonstrated efficacy in hematological malignancies. nih.gov
Tubulin-targeting Benzamide (Compound 48)Tubulin (colchicine site)Nanomolar rangeOrally active, overcomes drug resistance in a paclitaxel-resistant model. acs.org
VKNG-2ABCG2 Transporter-Reverses multidrug resistance in colon cancer cells. nih.gov

This comparative analysis will be essential for positioning this compound within the competitive landscape of benzamide-based therapeutics and for identifying its unique advantages and potential clinical applications.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-2-methoxy-3-methylbenzamide in laboratory settings?

  • Answer :
    • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Gloves must be inspected before use and removed without touching the outer surface .
    • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols. Ensure proper airflow and avoid ignition sources due to electrostatic risks .
    • Spill Management : Collect spills using a vacuum or broom, place in sealed containers, and dispose of as hazardous waste. Avoid environmental release .
    • Emergency Measures : Immediate rinsing with water for 15+ minutes in case of skin/eye exposure. Seek medical attention for persistent symptoms .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer :
    • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify methoxy (-OCH3_3), chloro (-Cl), and methyl (-CH3_3) substituents. Compare peaks with reference spectra .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 214.65 g/mol) via high-resolution MS (HRMS) to validate purity .
  • FT-IR : Identify characteristic amide C=O stretches (~1650–1680 cm1^{-1}) and aromatic C-Cl bonds (~550–850 cm1^{-1}) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

  • Answer :
    • Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Monitor crystal formation under controlled cooling .
    • Column Chromatography : Employ silica gel with a gradient elution (e.g., hexane:ethyl acetate 4:1) for high-purity isolation. TLC (Rf_f ~0.3) guides fraction collection .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) are avoided during final stages to minimize residual impurities .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Answer :
    • Stepwise Optimization :

Chlorination : Replace PCl5_5 with SOCl2_2 for milder conditions and higher regioselectivity .

Methoxy Introduction : Use methyl iodide/K2_2CO3_3 in DMF at 80°C for 6 hours, ensuring complete methylation via TLC monitoring .

Amidation : Employ coupling agents like DCC/DMAP to enhance amide bond formation efficiency (>90% yield) .

  • Industrial Adaptation : Transition batch processes to continuous flow reactors for scalable production .

Q. What experimental strategies resolve contradictions in bioactivity data across studies involving this compound derivatives?

  • Answer :
    • Controlled Assays :
  • Dose-Response Curves : Test derivatives at standardized concentrations (e.g., 1–100 µM) in triplicate to minimize variability .
  • Functional Group Analysis : Compare bioactivity of chloro vs. fluoro analogs to isolate electronic effects on target binding .
    • Mechanistic Studies : Use molecular docking to predict interactions with biological targets (e.g., bacterial GroEL/ES chaperones) .

Q. How can researchers design stability studies to assess this compound under varying storage conditions?

  • Answer :
    • Accelerated Degradation Testing :
  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH for 1–6 months. Monitor degradation via HPLC .
  • Light Exposure : Use ICH Q1B guidelines for photostability testing under UV/visible light .
    • Degradation Product Identification : LC-MS/MS to detect hydrolyzed or oxidized byproducts (e.g., dechlorinated analogs) .

Q. What methodologies are recommended for studying the environmental fate of this compound in aquatic systems?

  • Answer :
    • Biodegradation Assays : Use OECD 301D shake-flask tests with activated sludge to measure half-life (t1/2_{1/2}) .
    • Adsorption Studies : Conduct batch experiments with soil/water systems to determine Koc_{oc} (organic carbon partition coefficient) .
    • Ecotoxicity : Test acute toxicity on Daphnia magna (48h LC50_{50}) and algal growth inhibition (72h EC50_{50}) .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents in this compound analogs?

  • Answer :
    • Analog Synthesis : Systematically modify substituents (e.g., replace -OCH3_3 with -OCF3_3, vary chloro position) .
    • Biological Testing : Screen analogs against targets (e.g., cancer cell lines, bacterial biofilms) to correlate substituents with IC50_{50} values .
    • Computational Modeling : Perform DFT calculations to map electronic effects (e.g., Hammett σ values) onto bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.